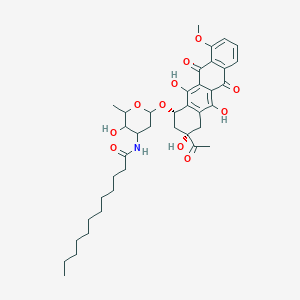

N-Lauroyldaunomycin

Description

Properties

CAS No. |

62327-71-3 |

|---|---|

Molecular Formula |

C39H51NO11 |

Molecular Weight |

709.8 g/mol |

IUPAC Name |

N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]dodecanamide |

InChI |

InChI=1S/C39H51NO11/c1-5-6-7-8-9-10-11-12-13-17-28(42)40-25-18-29(50-21(2)34(25)43)51-27-20-39(48,22(3)41)19-24-31(27)38(47)33-32(36(24)45)35(44)23-15-14-16-26(49-4)30(23)37(33)46/h14-16,21,25,27,29,34,43,45,47-48H,5-13,17-20H2,1-4H3,(H,40,42)/t21?,25?,27-,29?,34?,39-/m0/s1 |

InChI Key |

XJXFAWUIKCXQAL-GRODRDFISA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of N Lauroyldaunomycin

Synthetic Methodologies for N-Lauroyldaunomycin

Total Synthesis Approaches

The total synthesis of daunorubicin (B1662515) and its aglycone, daunomycinone, is a formidable challenge in organic chemistry that has been accomplished by several research groups. These syntheses typically involve the construction of the tetracyclic ring system followed by the glycosylation with a protected daunosamine (B1196630) derivative. While a total synthesis of this compound has not been specifically reported, it would conceptually follow a similar pathway. This would involve the synthesis of a daunosamine precursor already bearing the N-lauroyl group, or the N-acylation after the glycosylation step. However, given the ready availability of daunorubicin from fermentation, semi-synthetic methods are far more practical and common for preparing N-acyl derivatives like this compound.

Semi-synthetic Pathways from Precursors

The most direct and widely used method for the synthesis of this compound is the semi-synthesis from daunorubicin hydrochloride. mdpi.comnih.govineosopen.org This approach involves the acylation of the primary amino group of the daunosamine sugar. The reaction is typically carried out by treating daunorubicin with an activated form of lauric acid, such as lauroyl chloride or N-lauroylsuccinimide, in the presence of a base to neutralize the hydrogen chloride formed during the reaction. diva-portal.org

The general reaction can be summarized as follows: Daunorubicin hydrochloride is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, and a base, for instance, triethylamine (B128534) or pyridine, is added. mdpi.comdiva-portal.org Subsequently, the acylating agent, lauroyl chloride, is added, often dropwise at a controlled temperature to manage the exothermic reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts, and the desired this compound is purified, typically by column chromatography. mdpi.com

Optimization of Reaction Conditions and Yield

The efficiency of the N-acylation of daunorubicin can be influenced by several factors, including the choice of solvent, base, acylating agent, and reaction temperature. The yields for the N-acylation of daunorubicin with various acylating agents have been reported to vary significantly, from moderate to high, depending on the specific conditions and the nature of the acyl group. mdpi.com For instance, the use of a 20-fold excess of an aldehyde in reductive amination, another method for N-alkylation, has been shown to significantly increase product yield and simplify purification. mdpi.com While specific optimization data for this compound is not extensively published, principles from related syntheses can be applied. Key parameters for optimization include:

Solvent: Aprotic solvents like dichloromethane, chloroform, and DMF are commonly used to ensure the solubility of the reactants and to avoid side reactions with the solvent.

Base: The choice and stoichiometry of the base are critical to neutralize the acid generated and to deprotonate the ammonium (B1175870) group of daunorubicin hydrochloride, rendering the amino group nucleophilic.

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of impurities, followed by warming to room temperature to ensure completion. google.com

Purification: Chromatographic methods are essential for obtaining highly pure this compound, free from starting material and byproducts.

| Parameter | Typical Condition | Purpose |

| Starting Material | Daunorubicin Hydrochloride | Readily available precursor |

| Acylating Agent | Lauroyl Chloride | Introduces the lauroyl group |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Solubilizes reactants |

| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl, deprotonates amine |

| Temperature | 0 °C to Room Temperature | Controls reaction rate |

| Purification | Column Chromatography | Isolates pure product |

Analog Design and Structure-Activity Relationship (SAR) Exploration

The synthesis of this compound and its analogs is primarily driven by the desire to understand and modulate the biological activity of the parent compound. The introduction of an N-acyl group can significantly alter properties such as lipophilicity, membrane permeability, DNA binding, and interaction with molecular targets like topoisomerase II. researchgate.net

Rational Design Principles for Structural Modification

The rational design of this compound analogs focuses on systematically varying the structure of the N-acyl chain to probe its influence on biological activity. Key principles guiding these modifications include:

Steric Hindrance: The bulkiness of the N-acyl group can influence the binding of the anthracycline to its biological targets. Large or conformationally rigid groups may sterically hinder the intercalation of the tetracyclic ring into DNA or its interaction with topoisomerase II.

Electronic Effects: While less pronounced in simple alkyl chains, the introduction of electron-withdrawing or -donating groups within the acyl moiety could modulate the basicity of the daunosamine nitrogen and influence intermolecular interactions.

Introduction of Functional Groups: Incorporating other functional groups into the acyl chain, such as double bonds, hydroxyl groups, or aromatic rings, can introduce new interaction points with biological targets and alter the compound's metabolic stability.

Synthesis of this compound Analogs

The synthesis of analogs of this compound follows the same semi-synthetic N-acylation methodology, simply by substituting lauroyl chloride with other acyl chlorides or activated carboxylic acids. A wide range of N-acyl daunorubicin derivatives have been synthesized to explore the structure-activity relationship. mdpi.comnih.gov This includes analogs with shorter and longer alkyl chains, as well as those with unsaturated and aromatic acyl groups.

The biological activity of these analogs is often evaluated in vitro against various cancer cell lines, with cytotoxicity typically reported as the half-maximal inhibitory concentration (IC50). nih.govusp.br The data from these studies reveal important trends. For instance, N-acylation generally leads to a decrease in the strength of DNA intercalation. researchgate.net However, the effect on cytotoxicity is more complex. Some N-acyl derivatives show reduced activity, while others, particularly those with longer acyl chains, can exhibit potent cytotoxicity, sometimes comparable to or even exceeding that of the parent drug against certain cell lines. nih.gov This suggests that these analogs may have different mechanisms of action or improved cellular uptake.

| Compound | N-Acyl Chain | Cancer Cell Line | IC50 (µM) | Reference |

| Daunorubicin | - | Molt-4 | 0.04 | medchemexpress.com |

| Daunorubicin | - | L3.6 | 0.4 | medchemexpress.com |

| N-Acetyl-daunorubicin | C2 | P388 | >10 | researchgate.net |

| N-Propionyl-daunorubicin | C3 | P388 | >10 | researchgate.net |

| N-Butyryl-daunorubicin | C4 | P388 | 5.6 | researchgate.net |

| N-Hexanoyl-daunorubicin | C6 | P388 | 1.8 | researchgate.net |

| N-Octanoyl-daunorubicin | C8 | P388 | 0.9 | researchgate.net |

| N-Decanoyl-daunorubicin | C10 | P388 | 0.5 | researchgate.net |

| N-Dodecanoyl-daunorubicin (this compound) | C12 | P388 | 0.3 | researchgate.net |

The trend observed in the table above for P388 leukemia cells suggests that increasing the length of the saturated N-acyl chain from C2 to C12 leads to a progressive increase in cytotoxic potency. This highlights the significant role of the lipophilic acyl chain in the biological activity of these daunorubicin derivatives.

Computational Approaches in Analog Design

The design of analogs of complex natural products like this compound is increasingly benefiting from computational chemistry and molecular modeling techniques. These approaches allow for the rational design of novel derivatives with potentially improved properties, such as enhanced efficacy or reduced toxicity. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of analog design are well-established and directly applicable.

Computational methods in drug design for anthracycline analogs generally focus on understanding the structure-activity relationships (SAR). These studies often involve molecular docking simulations to predict how a designed analog will bind to its biological target, which for daunorubicin derivatives is primarily DNA and topoisomerase II. By modeling the interactions between the analog and its target at the atomic level, researchers can predict the potential impact of chemical modifications.

For a prospective this compound analog, computational design would start with the known three-dimensional structure of the parent compound, daunorubicin, in complex with its target. Scientists can then virtually append the lauroyl group to the daunosamine sugar and perform energy minimization calculations to determine the most stable conformation. This initial model can then be used as a starting point for designing further analogs. For instance, the length of the fatty acid chain could be varied, or functional groups could be introduced along the chain to explore new interactions with the target or to modify the molecule's physicochemical properties, such as its lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational tool. In a QSAR study, a series of known analogs with their measured biological activities are used to build a statistical model that correlates chemical structures with activity. This model can then be used to predict the activity of new, untested analogs. While a specific QSAR model for this compound analogs would require a dataset of related compounds, the general principles of QSAR could guide the design of a library of N-acyl derivatives of daunorubicin with varying chain lengths and functionalities.

The following table illustrates a hypothetical set of this compound analogs that could be evaluated using computational methods:

| Analog ID | Modification from this compound | Rationale for Design |

| NLD-001 | Shorter fatty acid chain (e.g., N-Octanoyl) | Investigate the effect of lipophilicity on cell membrane penetration. |

| NLD-002 | Longer fatty acid chain (e.g., N-Stearoyl) | Explore the upper limit of chain length for target binding. |

| NLD-003 | Introduction of a terminal hydroxyl group on the lauroyl chain | Introduce a polar group to potentially form new hydrogen bonds with the target. |

| NLD-004 | Introduction of a double bond in the lauroyl chain (e.g., N-Lauroleoyl) | Alter the conformational flexibility of the acyl chain. |

These virtual analogs can be screened in silico to prioritize the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources.

Stereochemical Investigations in this compound Synthesis

The stereochemistry of this compound is a critical aspect of its chemical synthesis and biological activity, inherited from the parent molecule, daunorubicin. Daunorubicin possesses several chiral centers, and the precise three-dimensional arrangement of its atoms is essential for its interaction with DNA and topoisomerase II.

The synthesis of this compound itself is a derivatization of the natural product daunorubicin, which is typically produced by fermentation of Streptomyces species. The key stereochemical features of the daunorubicin scaffold are therefore pre-established by the biosynthetic machinery of the microorganism. The subsequent chemical synthesis to attach the lauroyl group does not typically involve the modification of the existing chiral centers of the daunorubicin core.

The primary stereochemical considerations in the synthesis of this compound revolve around preserving the stereochemical integrity of the daunosamine sugar and the aglycone part of the molecule during the N-acylation reaction. The reaction to form the amide bond between the amino group of the daunosamine sugar and lauric acid (or its activated derivative) is not expected to affect the stereocenters of the molecule.

However, should a total synthesis of this compound or its analogs be undertaken, the stereoselective construction of the anthracycline skeleton and the glycosylation step would be of paramount importance. The stereochemistry of the daunosamine sugar, with its specific cis and trans relationships between the substituents on the pyranose ring, is crucial for biological activity.

The following table highlights the key chiral centers in the this compound molecule and their typical configurations, which must be controlled in a total synthesis:

| Chiral Center | Location | Desired Stereochemistry |

| C-7 | Aglycone | (S) |

| C-9 | Aglycone | (S) |

| C-1' | Daunosamine Sugar | (R) |

| C-3' | Daunosamine Sugar | (S) |

| C-4' | Daunosamine Sugar | (R) |

| C-5' | Daunosamine Sugar | (S) |

Molecular Mechanism of Action of N Lauroyldaunomycin

Ligand-Biomacromolecule Interaction Studies

The interaction of N-Lauroyldaunomycin with its primary target, DNA, is a complex process involving multiple non-covalent forces. The mode of binding is largely conserved from the parent compound, daunorubicin (B1662515), but is modulated by the N-acyl chain.

The binding of this compound to DNA is characterized by a combination of intercalation by the chromophore and groove binding by the sugar moiety.

| Interaction Feature | Description | Reference |

|---|---|---|

| Binding Moiety | The planar tetracyclic aglycone (chromophore) part of the molecule. | atdbio.com |

| Target Site | Inserts between adjacent base pairs in the DNA double helix. | gpatindia.combccancer.bc.ca |

| Sequence Preference | Shows a preference for 5'-GC or 5'-CG sequences. | nih.gov |

| Structural Effect on DNA | Causes local unwinding and lengthening of the DNA helix. | unideb.hu |

| Stabilizing Forces | Hydrogen bonds and van der Waals interactions with DNA bases. | rcsb.org |

While the chromophore intercalates, the daunosamine (B1196630) sugar and its N-lauroyl substituent reside in one of the DNA grooves. For the parent compound daunorubicin, the amino sugar is positioned in the minor groove. nih.govrcsb.org This positioning is critical for the stability of the complex, with the protonated amino group forming an ionic interaction with the negatively charged phosphate (B84403) backbone of the DNA. atdbio.com This interaction helps to anchor the molecule, facilitating the intercalation of the planar ring system. atdbio.com

Information regarding the chemical compound “this compound” is not available in the public domain.

Following a comprehensive search of scientific literature and databases for detailed research findings on the chemical compound This compound , it has been determined that there is a significant lack of specific data available to construct the requested article. The search yielded no dedicated studies, data tables, or detailed research findings for this compound concerning the specific topics outlined:

Molecular Mechanism of Action, including conformational changes.

Interactions with Proteins and Enzymes, including inhibition/activation studies and protein binding dynamics.

Interactions with Lipids and Membranes.

Downstream Signaling Pathway Modulation.

Theoretical and Computational Modeling of its molecular interactions.

While information is available for the parent compound, Daunorubicin , this data cannot be directly and accurately extrapolated to its N-lauroyl derivative without dedicated scientific studies. The addition of a lauroyl group (a 12-carbon fatty acid chain) would significantly alter the compound's physicochemical properties, such as lipophilicity, which would in turn affect its interactions with DNA, proteins, and membranes, as well as its downstream signaling effects.

Generating content on these specific topics for this compound would require speculation and would not meet the standard of being scientifically accurate and based on cited research findings. Therefore, it is not possible to provide the requested article focusing solely on this compound with the required level of detail and accuracy.

Research on this compound Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, detailed research concerning the cellular biology and pharmacological properties of the chemical compound this compound is not publicly available.

Efforts to gather information for a detailed article focusing on the in vitro cellular uptake mechanisms and intracellular localization of this compound have yielded no specific results. The planned article, which was to be structured around an in-depth analysis of its endocytic pathways, transporter-mediated uptake, passive diffusion, and intracellular distribution, cannot be produced due to the absence of published research on this particular compound.

Searches for studies detailing this compound's interaction with cellular components and its behavior within a cellular microenvironment have been unsuccessful. Consequently, the intended sections on its uptake kinetics, compartmentalization within the nucleus, mitochondria, and cytoplasm, and the specific mechanisms such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis in relation to this compound could not be developed.

The lack of accessible data prevents any scientifically accurate reporting on the cellular and molecular biology of this compound as requested. Therefore, the creation of an article with detailed research findings and data tables is not possible at this time.

Cellular Biology and Pharmacological Research of N Lauroyldaunomycin in Vitro Focus

Intracellular Localization and Distribution of N-Lauroyldaunomycin

Real-time Imaging of Intracellular Dynamics

No specific studies detailing the real-time imaging of this compound's intracellular dynamics were identified. Research on the parent compound, daunorubicin (B1662515), has utilized fluorescence microscopy to visualize its uptake and distribution. Daunorubicin is inherently fluorescent, which facilitates its tracking within cells. It is known to rapidly enter cells and localize primarily within the nucleus, where it intercalates with DNA. It is hypothesized that the addition of a lauroyl group, a 12-carbon fatty acid chain, would increase the lipophilicity of the molecule. This increased lipophilicity might alter its transport across the cell membrane and its subsequent intracellular distribution, potentially leading to greater accumulation in lipid-rich structures like the endoplasmic reticulum or mitochondrial membranes before reaching the nucleus. However, without direct experimental evidence from real-time imaging studies on this compound, these remain theoretical considerations.

In Vitro Biological Efficacy Studies of this compound

Cell-based Assays for Biological Activity

There are no documented studies specifying the selection of cell lines for testing this compound. Based on the activity of its parent compound, logical choices for in vitro testing would include various leukemia cell lines, as daunorubicin is primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Commonly used cell lines for evaluating daunorubicin and its analogs include:

HL-60: A human promyelocytic leukemia cell line.

K562: A human chronic myelogenous leukemia cell line.

CCRF-CEM and MOLT-4: Human T-cell acute lymphoblastic leukemia cell lines.

SUP-B15: A human B-cell precursor leukemia cell line.

In addition to hematological cancer cell lines, panels of solid tumor cell lines, such as those from breast, lung, and colon cancers, would be valuable to determine if the N-lauroyl modification alters the spectrum of activity compared to daunorubicin.

No in vitro dose-response data for this compound is publicly available. To characterize its in vitro activity, researchers would typically perform cytotoxicity assays, such as the MTT or MTS assay, across a range of concentrations. The results would be used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

A hypothetical dose-response table for this compound compared to Daunorubicin is presented below for illustrative purposes. It is important to emphasize that this data is not based on experimental results and is purely speculative.

| Cell Line | Compound | IC50 (µM) |

| HL-60 | Daunorubicin | 0.1 |

| HL-60 | This compound | Data not available |

| K562 | Daunorubicin | 0.25 |

| K562 | This compound | Data not available |

| CCRF-CEM | Daunorubicin | 0.05 |

| CCRF-CEM | This compound | Data not available |

This table is for illustrative purposes only. Actual experimental data is required to determine the dose-response of this compound.

Information regarding the time-course activity profiling of this compound is not available. Such studies would involve exposing cancer cells to the compound for various durations to understand the kinetics of its cytotoxic effects. It is possible that the increased lipophilicity of the N-lauroyl derivative could lead to a more rapid or sustained cellular uptake, which would influence its time-dependent activity.

Specific Biochemical Pathway Perturbations (in vitro)

There are no studies that have investigated the specific biochemical pathway perturbations induced by this compound. The primary mechanism of action of daunorubicin is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, daunorubicin leads to DNA double-strand breaks and the induction of apoptosis. Another established mechanism is the generation of reactive oxygen species (ROS), which contributes to cellular damage.

It is plausible that this compound retains these primary mechanisms of action. However, the lauroyl modification could introduce additional effects. For instance, its increased lipophilicity might lead to altered interactions with cell membranes, potentially affecting signaling pathways that are initiated at the membrane level. Furthermore, the modification of the daunosamine (B1196630) sugar's amino group could influence the molecule's ability to intercalate into DNA or interact with topoisomerase II. A study on fatty acyl amide derivatives of the related anthracycline, doxorubicin (B1662922), suggested that the presence of a free amino group is important for anticancer activity, and its modification can reduce cytotoxicity. This suggests that this compound might have a different efficacy profile compared to its parent compound.

Molecular Markers of Cellular Response (in vitro)

The cellular response to this compound, a lipophilic derivative of the anthracycline antibiotic daunorubicin, is characterized by a complex interplay of molecular events culminating in cell cycle arrest and apoptosis. While direct studies on this compound are limited, research on closely related N-acyl and other lipophilic daunorubicin analogs provides significant insights into the key molecular markers indicative of cellular response. These markers point towards a mechanism of action that, while rooted in the DNA-damaging properties of the parent compound, is nuanced by the increased lipophilicity conferred by the lauroyl group.

A primary molecular marker of the cellular response to N-acyl daunorubicin derivatives is the alteration of the cell cycle. Unlike daunorubicin, which typically induces a G2/M phase arrest, studies on various N-substituted daunorubicin analogs have shown a tendency to cause an accumulation of cells in the G0/G1 phase. nih.gov This suggests a different mode of interference with the cell cycle machinery. For instance, in studies of other cytotoxic daunorubicin derivatives, a significant increase in the proportion of cells in the G0/G1 phase was observed, coupled with a decrease in the number of cells in the synthetic (S) and premitotic (G2/M) phases. nih.gov

Another critical set of molecular markers relates to the induction of apoptosis. The cytotoxic effects of N-acyl daunorubicin derivatives are strongly linked to their ability to trigger programmed cell death. Research on the related N-benzyladriamycin-14-valerate (AD 198), a novel anthracycline, has shown that it triggers rapid apoptosis. nih.gov Key molecular events in this process include the activation of protein kinase C-delta (PKC-δ) and subsequent mitochondrial depolarization. nih.gov This indicates that the apoptotic pathway initiated by these lipophilic derivatives involves mitochondrial signaling. Furthermore, the expression of anti-apoptotic proteins such as Bcr-Abl does not appear to confer resistance to these compounds, suggesting they can circumvent common mechanisms of drug resistance. nih.gov

The activation of specific signaling pathways serves as another important class of molecular markers. In studies with AD 198, rapid phosphorylation of Erk1/2 and STAT5 was observed prior to the release of cytochrome c from the mitochondria. nih.gov This suggests that even as the cells are undergoing apoptosis, certain proliferative pathways are transiently activated. This complex signaling response underscores the multifaceted mechanism of action of these lipophilic anthracycline derivatives.

The increased lipophilicity of compounds like this compound is a crucial factor influencing their interaction with cellular components and, consequently, the molecular markers of response. This enhanced lipophilicity can lead to altered cellular uptake and distribution, potentially facilitating interactions with membrane-associated proteins and signaling complexes.

The table below summarizes the key molecular markers of cellular response to N-acyl daunorubicin derivatives based on in vitro research findings.

| Molecular Marker Category | Specific Marker | Observed Effect | Implication |

| Cell Cycle Regulation | Cell population in G0/G1 phase | Increase | Arrest of cell cycle progression at the G1 checkpoint. |

| Cell population in S and G2/M phases | Decrease | Inhibition of DNA synthesis and mitosis. | |

| Apoptosis Induction | Protein Kinase C-delta (PKC-δ) | Activation | Initiation of the apoptotic cascade. |

| Mitochondrial Membrane Potential | Depolarization | Indicates mitochondrial involvement in the apoptotic pathway. | |

| Cytochrome c | Release from mitochondria | A key step in the intrinsic apoptotic pathway. | |

| Signal Transduction | Erk1/2 Phosphorylation | Induction | Transient activation of a proliferative pathway during apoptosis. |

| STAT5 Phosphorylation | Induction | Activation of a signaling pathway involved in cell survival and proliferation. |

It is important to note that while these findings for related N-acyl daunorubicin derivatives provide a strong indication of the likely molecular markers for this compound, further direct experimental validation is necessary to confirm these specific cellular responses.

No Information Found on Drug Resistance Mechanisms of this compound

Following a comprehensive search for scholarly articles and research data, no specific information was found regarding the drug resistance mechanisms of the chemical compound this compound. The searches were structured around the key areas of intrinsic and acquired resistance, including efflux pump overexpression, target gene alterations, cellular detoxification, and cross-resistance profiles.

Despite employing targeted search queries for each subsection of the requested article outline, the search results did not yield any documents, studies, or data tables pertaining to this compound. The scientific literature readily available through the search does not appear to contain specific research on how cells or microorganisms develop resistance to this particular compound.

Therefore, it is not possible to provide an article focusing solely on the chemical compound “this compound” and its drug resistance mechanisms as requested, due to the absence of specific findings on this topic in the available resources.

Drug Resistance Mechanisms to N Lauroyldaunomycin Molecular and Cellular Levels

Strategies to Circumvent N-Lauroyldaunomycin Resistance (Conceptual, In Vitro)

Given the absence of specific studies on this compound, this section outlines in vitro strategies that have been investigated to overcome resistance to its parent compound, daunorubicin (B1662515), and the related anthracycline, doxorubicin (B1662922). These conceptual approaches are presumed to be relevant for this compound.

The emergence of drug resistance is a major obstacle in cancer chemotherapy. Researchers are actively exploring various strategies to circumvent or reverse this resistance. In vitro studies provide a crucial platform for the initial screening and validation of these approaches before they can be considered for further development.

Combination Approaches (Molecular Interactions)

Combining chemotherapeutic agents with other drugs is a promising strategy to enhance efficacy and overcome resistance. The rationale behind this approach is to target multiple cellular pathways simultaneously, thereby reducing the likelihood of cancer cells developing resistance. nih.gov

In the context of daunorubicin, in vitro studies have explored its combination with various other agents, including other chemotherapeutics and targeted therapies. For instance, the combination of cytarabine (B982) and daunorubicin is a long-standing standard treatment for acute myeloid leukemia (AML). drugs.com In vitro studies have been crucial in determining the optimal molar ratio of these two drugs to achieve synergistic effects. A 5:1 molar ratio of cytarabine to daunorubicin has been shown to exhibit the highest proportion of synergy and the lowest level of antagonism in murine P388 leukemic cells. researchgate.netaacrjournals.org

The molecular interactions underlying the synergistic effects of combination therapies can be complex. For example, the combination of the IDH2 inhibitor enasidenib (B560146) with daunorubicin has shown synergistic effects in AML cell lines. It is suggested that enasidenib may inhibit the AKR1C3 enzyme and the activity of ABC transporters, thereby sensitizing cancer cells to daunorubicin. nih.gov

Another approach involves combining daunorubicin with antibiotics. In vitro studies using the "checkerboard" technique have shown that the combination of daunorubicin with rifampicin (B610482) has a synergistic or additive effect against enterococci. nih.gov Similarly, combining daunorubicin with tobramycin (B1681333) demonstrated synergy against most strains of Staphylococcus tested. nih.gov

The following table provides examples of in vitro combination approaches with daunorubicin and doxorubicin.

| Combination | Cancer Type/Organism | Molecular Interaction/Effect |

| Cytarabine + Daunorubicin (5:1 molar ratio) | Murine P388 Leukemia | Synergistic cytotoxicity. researchgate.netaacrjournals.org |

| Enasidenib + Daunorubicin | Acute Myeloid Leukemia (AML) | Potential inhibition of AKR1C3 and ABC transporters by enasidenib, leading to increased daunorubicin sensitivity. nih.gov |

| Rifampicin + Daunorubicin | Enterococci | Synergistic or additive antibacterial effect. nih.gov |

| Tobramycin + Daunorubicin | Staphylococcus | Synergistic antibacterial effect against most strains. nih.gov |

| Piperine + Doxorubicin | Triple-Negative Breast Cancer | Piperine may re-sensitize cells to doxorubicin by affecting drug efflux pumps like P-glycoprotein. pensoft.net |

| Resveratrol + Doxorubicin | Triple-Negative Breast Cancer | Synergistic inhibition of cell growth. pensoft.net |

Resistance Reversal Agent Identification (in vitro)

A significant area of research focuses on the identification of "resistance reversal agents" or "chemosensitizers." These are compounds that, when co-administered with a chemotherapeutic drug, can restore the sensitivity of resistant cancer cells. In vitro screening assays are a primary tool for identifying such agents. acs.orgnih.gov

One of the most well-studied mechanisms of anthracycline resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene). nih.gov Therefore, many screening efforts have focused on identifying inhibitors of these pumps. High-throughput screening of compound libraries has been employed to identify small molecules that can reverse the efflux activity of ABCB1 in daunorubicin-resistant T-cell acute lymphoblastic leukemia (T-ALL) cells. nih.gov

Natural products are also a rich source of potential resistance reversal agents. For example, piperine, a component of black pepper, has been shown in vitro to re-sensitize multidrug-resistant cancer cells, potentially by inhibiting P-glycoprotein, MRP1, and BCRP. pensoft.net

In silico approaches, such as virtual screening and molecular docking, are also being used to identify potential inhibitors of genes associated with anthracycline resistance. For instance, this method was used to identify FDA-approved drugs like conivaptan, bexarotene, and desloratadine (B1670295) as potential inhibitors of HMOX1 and PRKCA, genes implicated in doxorubicin and daunorubicin resistance. Subsequent in vitro testing confirmed that these compounds could increase the sensitivity of resistant cells to doxorubicin. mdpi.com

The table below lists some agents identified in vitro to have potential in reversing daunorubicin/doxorubicin resistance.

| Resistance Reversal Agent | Cancer Cell Line | Mechanism of Action |

| Conivaptan | HMOX1- and PRKCA-transfected HEK293 cells | Inhibition of HMOX1 and PRKCA, leading to increased doxorubicin sensitivity. mdpi.com |

| Bexarotene | HMOX1-transfected HEK293 cells | Inhibition of HMOX1, resulting in increased doxorubicin sensitivity. mdpi.com |

| Desloratadine | PRKCA-transfected HEK293 cells | Inhibition of PRKCA, leading to increased doxorubicin sensitivity. mdpi.com |

| Piperine | Doxorubicin-resistant Triple-Negative Breast Cancer cells (EMT-6/DOX) | Potential inhibition of P-glycoprotein, MRP1, and BCRP. pensoft.net |

Advanced Analytical Methodologies for N Lauroyldaunomycin Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Lauroyldaunomycin and quantifying its presence in various matrices. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed structural and quantitative information.

Mass Spectrometry (MS) Applications (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu It is a cornerstone in the analysis of this compound, providing critical information on its molecular weight and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bioanalysis-zone.com This is particularly useful for analyzing complex mixtures. In the context of this compound research, LC-MS allows for its separation from other compounds, followed by its detection and identification based on its mass. frontiersin.org The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This is crucial for distinguishing this compound from its metabolites or other structurally similar compounds. The electrospray ionization (ESI) source is commonly operated in positive ionization mode for such analyses. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) , while a powerful technique, is less commonly used for a large, non-volatile molecule like this compound without prior derivatization to increase its volatility.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). ronquinnlab.com This precision allows for the determination of the elemental composition of this compound with a high degree of confidence, aiding in its definitive identification and structural confirmation. ronquinnlab.comlcms.cz Orbitrap-based mass spectrometers are frequently used for HRMS due to their ability to provide high resolution and mass accuracy. lcms.cz

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Technique | Method used to generate ions from the analyte. | Electrospray Ionization (ESI) is commonly used for large, polar molecules. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF), and Orbitrap analyzers are frequently employed. |

| Resolution | Ability to distinguish between two peaks of similar mass-to-charge ratio. | High resolution is critical for accurate mass determination and formula confirmation. lcms.cz |

| Fragmentation | Process of breaking down ions into smaller fragments. | Provides structural information and enhances specificity in MS/MS experiments. msu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. jchps.comomicsonline.org It provides information about the chemical environment of individual atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound. jchps.comipb.pt The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum reveal the number and connectivity of protons. jchps.com Similarly, ¹³C NMR provides information on the different carbon environments within the molecule. omicsonline.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the proton and carbon signals and confirming the complete structure of this compound. ipb.pt These experiments correlate signals from different nuclei, providing information about their connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the sequence of protons in spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

The structural elucidation of this compound would involve a combination of these NMR experiments to piece together its complex structure, including the daunorubicin (B1662515) core and the attached lauroyl chain. nih.gov

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. uu.nlresearchgate.net Molecules with chromophores, such as the anthracycline ring system in this compound, exhibit characteristic absorption spectra. mdpi.com Changes in the UV-Vis spectrum of this compound upon interaction with other molecules, such as DNA or proteins, can provide valuable information about binding. uu.nl These spectral shifts can be used to determine binding constants and study the nature of the interaction. ej-eng.org

Fluorescence Spectroscopy is a highly sensitive technique that measures the emission of light from a fluorescent molecule (fluorophore) after it has absorbed light. mdpi.com The anthracycline core of this compound is intrinsically fluorescent. The fluorescence properties, such as emission intensity and wavelength, are often sensitive to the local environment of the molecule. nih.gov Quenching or enhancement of fluorescence upon interaction with a binding partner can be used to quantify the binding affinity and investigate the mechanism of interaction. nih.govlnu.edu.cn Synchronous fluorescence spectroscopy can provide insights into the microenvironment of tyrosine and tryptophan residues in proteins upon binding to this compound. nih.govlnu.edu.cn

Table 2: Spectroscopic Techniques for this compound Interaction Studies

| Technique | Principle | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of UV-visible light by chromophores. uu.nl | Binding confirmation, binding constants, and stoichiometry of interaction. |

| Fluorescence Spectroscopy | Measures emission of light from a fluorophore. mdpi.com | Binding affinity, conformational changes, and quenching mechanisms. nih.govlnu.edu.cn |

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. waters.com For this compound, chromatographic methods are essential for its isolation from synthesis reaction mixtures and for its quantification in biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of this compound. plantaanalytica.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a lipophilic compound like this compound, reversed-phase HPLC is the most common mode. waters.com In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The more hydrophobic this compound will have a stronger interaction with the stationary phase and thus a longer retention time compared to more polar impurities. The use of a gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures. chromatographyonline.com Detection is typically achieved using a UV-Vis detector set at a wavelength where this compound has strong absorbance, or a fluorescence detector for higher sensitivity and selectivity.

Preparative Chromatography

When larger quantities of pure this compound are required for further studies, preparative chromatography is employed. waters.com This technique is essentially a scaled-up version of analytical HPLC. chromatographyonline.com The goal is to isolate the compound of interest rather than just detect and quantify it. waters.com

Preparative HPLC systems use larger columns and higher flow rates to handle larger sample loads. chromatographyonline.com The separation principles remain the same as in analytical HPLC, but the method is optimized for throughput and purity. chromatographyonline.com Fractions of the eluent are collected as they exit the column, and those containing the pure this compound are combined. The purity of the collected fractions is then typically assessed by analytical HPLC.

Table 3: Comparison of Analytical and Preparative HPLC for this compound

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Quantification and identification | Isolation and purification waters.com |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | >10 mm |

| Sample Load | Micrograms (µg) | Milligrams (mg) to grams (g) |

| Flow Rate | Low (e.g., 0.5 - 2 mL/min) | High (e.g., >10 mL/min) chromatographyonline.com |

| Outcome | Chromatogram with quantitative data | Collected fractions of pure compound |

Microscopic and Imaging Techniques for Cellular Studies

Advanced microscopic techniques are indispensable for elucidating the mechanisms of action of therapeutic compounds at the cellular and subcellular levels. For this compound, these methods provide critical insights into its cellular uptake, distribution, and interaction with intracellular targets.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that provides high-resolution, three-dimensional images of biological specimens. mdpi.commicroscopist.co.uk Its key advantage lies in its ability to perform optical sectioning, which eliminates out-of-focus light from the image, resulting in superior contrast and detail compared to conventional widefield microscopy. nih.gov This is achieved by using a spatial pinhole to reject out-of-focus signals, allowing for the reconstruction of a 3D image from a series of thin optical slices. microscopist.co.uk

In the study of this compound, CLSM is instrumental for visualizing its entry and localization within living or fixed cells. The intrinsic fluorescence of the daunomycin core can be exploited for direct visualization, or the molecule can be tagged with a specific fluorophore. The technique allows researchers to track the compound's journey across the cell membrane and its accumulation in various compartments in real-time. mdpi.com By co-staining with fluorescent markers specific for organelles such as the nucleus (e.g., DAPI), mitochondria, or lysosomes, CLSM can reveal the precise intracellular distribution of this compound, suggesting its potential sites of action or metabolic pathways. mdpi.complos.org This method provides invaluable qualitative and semi-quantitative data on the dynamics of cellular uptake. nih.gov

Electron Microscopy for Subcellular Localization

For ultrastructural analysis, Electron Microscopy (EM) offers significantly higher resolution than light microscopy, enabling the visualization of fine subcellular details. nikon.com Determining the precise subcellular localization of a compound like this compound is critical to understanding its mechanism of action. nih.gov Transmission Electron Microscopy (TEM) can be employed to identify the exact organelles or macromolecular structures with which the compound associates. mdpi.com

To visualize this compound under EM, it must be linked to an electron-dense marker. One common technique is immunoelectron microscopy, where a primary antibody specific to the daunomycin moiety binds to the target, followed by a secondary antibody conjugated to gold nanoparticles. ous-research.no These gold particles are electron-dense and appear as distinct black dots in the micrograph, pinpointing the location of the compound with high precision. ous-research.no This approach can reveal whether this compound localizes to the nuclear envelope, mitochondria, endoplasmic reticulum, or other specific sub-compartments, providing crucial evidence of its cellular targets. nih.govnih.gov

Bioanalytical Method Development for In Vitro Matrices

The quantitative determination of this compound in various in vitro biological matrices is fundamental for pharmacokinetic and metabolic studies. researchgate.net Developing and validating a robust bioanalytical method is a critical process that ensures the reliability, reproducibility, and accuracy of the data generated. europa.eunih.gov Such methods, often based on High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, are essential for quantifying the analyte in samples from cell culture media, cell lysates, or plasma. researchgate.netnih.gov

Method Validation Principles (e.g., Accuracy, Precision, LOD, LOQ)

Bioanalytical method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. europa.eueuropa.eu Key validation parameters are defined by international guidelines to ensure data integrity. europa.eu

Accuracy : This measures the closeness of the determined value to the nominal or known true value. eurachem.org It is typically expressed as the percentage of recovery or the percentage deviation from the known concentration. For acceptance, the mean value should generally be within ±15% of the nominal value. researchgate.net

Precision : This describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. chromatographyonline.com It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The RSD should typically not exceed 15%. researchgate.netchromatographyonline.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. chromatographyonline.com It is often determined based on the signal-to-noise ratio (commonly 3:1) or other statistical methods. eurachem.orgchromatographyonline.com

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.comscielo.br This is a critical parameter for studies involving low concentrations of the analyte. The acceptance criteria for accuracy and precision at the LOQ are often wider, for instance, within ±20%. researchgate.net

Below is a table illustrating typical results for these validation parameters from a bioanalytical method.

| Parameter | Concentration Level | Acceptance Criteria | Illustrative Finding |

|---|---|---|---|

| Accuracy (% Bias) | Low QC | ± 15% | +5.8% |

| Medium QC | -2.3% | ||

| High QC | +1.7% | ||

| Precision (% RSD) | Low QC | ≤ 15% | 7.2% |

| Medium QC | 4.5% | ||

| High QC | 3.9% | ||

| Limit of Detection (LOD) | N/A | Signal-to-Noise ≥ 3:1 | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | N/A | Accuracy: ± 20% Precision: ≤ 20% | 1.5 ng/mL |

Sample Preparation Strategies for Complex Biological Matrices

Sample preparation is a crucial and often challenging step in bioanalysis, aimed at extracting the analyte of interest from a complex biological matrix and removing interfering substances like proteins, salts, and phospholipids. nih.govbjbabs.org The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix (e.g., plasma, cell lysate). researchgate.net

Common strategies include:

Protein Precipitation (PPT) : This is a simple and rapid method where a large excess of an organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins. chromatographyonline.comlcms.cz After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may be less clean, as some endogenous components can remain in the supernatant. chromatographyonline.com

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). japsonline.com The analyte partitions into the organic phase, which is then separated and evaporated, leaving a more concentrated and cleaner sample. This technique offers better cleanup than PPT but is more labor-intensive. nih.gov

Solid-Phase Extraction (SPE) : SPE is a highly effective and versatile technique that can provide excellent sample cleanup and concentration. chromatographyonline.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is selectively eluted with a suitable solvent. The choice of sorbent (e.g., C18, ion-exchange) allows for high selectivity. researchgate.netchromatographyonline.com

Emerging Research Avenues and Future Directions for N Lauroyldaunomycin

Nanotechnology and Advanced Delivery Systems for N-Lauroyldaunomycin (Conceptual, In Vitro)

The application of nanotechnology to drug delivery offers a transformative approach to cancer therapy. primescholars.commdpi.com By encapsulating therapeutic agents within nanocarriers, it is possible to improve their solubility, stability, and pharmacokinetic profiles. mdpi.comfrontiersin.org For a hydrophobic compound like this compound, nanotechnology-based systems are particularly advantageous, enabling its administration in aqueous environments and facilitating targeted delivery to tumor tissues. primescholars.commdpi.com

Polymeric nanocarriers, particularly micelles, are formed by the self-assembly of amphiphilic block copolymers in aqueous solutions. nih.govmdpi.com These structures feature a hydrophobic core, which serves as a reservoir for lipophilic drugs like this compound, and a hydrophilic shell that interfaces with the aqueous environment, rendering the complex water-soluble. researchgate.netelspub.com

The encapsulation of this compound within polymeric micelles could offer several benefits:

Enhanced Solubilization: Overcoming the poor water solubility of the compound, which is a major hurdle for intravenous administration.

Improved Stability: The micellar core can protect the encapsulated drug from degradation in the bloodstream. mdpi.com

Controlled Release: The release of this compound can be engineered to be slow and sustained, or triggered by specific stimuli present in the tumor microenvironment, such as lower pH. mdpi.com

Research in this area would involve synthesizing and characterizing different polymeric micelles to optimize drug loading and release kinetics. For instance, copolymers like Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA) could be investigated for their biocompatibility and ability to form stable this compound-loaded micelles.

| Carrier Type | Polymer Example | Conceptual this compound Application | Research Goal |

| Polymeric Micelle | PEG-PLA | Encapsulation of this compound in the hydrophobic PLA core. | Improve solubility and stability. |

| pH-Sensitive Micelle | pHPMA-based copolymers | Triggered release of this compound in the acidic tumor microenvironment. mdpi.com | Enhance tumor-specific drug delivery. |

| Polymeric Nanoparticle | PLGA | Formulation of this compound into a solid polymeric matrix. researchgate.net | Achieve sustained drug release over an extended period. researchgate.net |

Lipid-based nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), represent another promising platform for delivering hydrophobic drugs. wikipedia.orgnih.gov These carriers are composed of biocompatible and biodegradable lipids and offer high drug entrapment efficiency for lipophilic compounds. banglajol.info

Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core that can incorporate this compound. The solid nature of the matrix allows for controlled drug release. wikipedia.org

Nanostructured Lipid Carriers (NLCs): NLCs are a modified version of SLNs, containing a blend of solid and liquid lipids. wikipedia.org This creates imperfections in the crystal structure, which increases the space available for drug loading and reduces the potential for drug expulsion during storage. nih.gov

The development of LNP formulations for this compound would focus on optimizing lipid composition to maximize drug loading, ensure stability, and control the release profile. rsc.orgmdpi.com

A key advantage of nanocarriers is the ability to functionalize their surface with targeting ligands that can specifically bind to receptors overexpressed on cancer cells. primescholars.commdpi.com This "active targeting" strategy enhances the accumulation of the drug at the tumor site, thereby increasing efficacy and reducing off-target side effects. frontiersin.orgmdpi.com

For this compound-loaded nanocarriers (either polymeric or lipid-based), potential targeting strategies include:

Antibody Conjugation: Attaching monoclonal antibodies that recognize tumor-specific antigens.

Peptide Ligands: Using small peptides that bind to receptors like integrins, which are often upregulated in angiogenic tumor vasculature.

Aptamer Functionalization: Employing nucleic acid aptamers that can bind to cell-surface proteins with high specificity and affinity.

These molecular-level targeting approaches could significantly improve the precision of this compound delivery, concentrating its cytotoxic effects on malignant cells while sparing healthy tissues. primescholars.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

Omics technologies, which involve the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), provide a holistic view of biological systems. numberanalytics.commdpi.com Integrating these approaches into this compound research can offer profound insights into its mechanism of action, identify biomarkers of response, and uncover resistance mechanisms. isaaa.orgworldscholarsreview.org

Genomics: By analyzing the complete set of DNA, genomics can help identify genetic mutations or expression patterns that make cancer cells particularly sensitive or resistant to this compound.

Proteomics: This involves the large-scale study of proteins. isaaa.org Using mass spectrometry-based techniques, researchers could compare the proteomes of cancer cells before and after treatment with this compound to identify which cellular pathways are most affected by the drug. mdpi.com This could confirm its primary targets and reveal secondary effects.

Metabolomics: As the study of small molecules or metabolites, metabolomics can provide a functional readout of cellular activity. isaaa.org Profiling the metabolome of treated cells could reveal how this compound alters cancer cell metabolism, potentially identifying metabolic vulnerabilities that could be exploited in combination therapies.

| Omics Technology | Hypothetical this compound Study | Potential Insights |

| Genomics | Sequence cancer cell lines with varying sensitivity to this compound. | Identify genetic biomarkers for predicting patient response. |

| Proteomics | Quantify protein expression changes in tumor cells following this compound treatment. | Elucidate the drug's mechanism of action and off-target effects. isaaa.org |

| Metabolomics | Profile metabolic changes in cells treated with this compound. | Uncover alterations in cellular energy pathways and identify potential combination therapy targets. isaaa.org |

High-Throughput Screening and Automation in this compound Research

High-throughput screening (HTS) utilizes automation and robotics to rapidly test thousands of chemical compounds for their biological activity. hudsonlabautomation.commoleculardevices.com In the context of this compound research, HTS can be a powerful tool for accelerating several discovery phases.

Key applications include:

Combination Screening: HTS can be used to test this compound in combination with a large library of other approved drugs or investigational agents to identify synergistic interactions that enhance cancer cell killing.

Derivative Screening: If a library of this compound analogs with different acyl chain lengths or other modifications is synthesized, HTS can efficiently screen them to identify derivatives with improved potency or a better therapeutic index.

Target Deconvolution: Using specialized cell lines or assay formats, HTS can help to further elucidate the molecular targets of this compound. nih.gov

Automation in liquid handling, plate reading, and data analysis ensures the process is fast, reproducible, and scalable, significantly reducing the time required to identify promising new therapeutic strategies. hudsonlabautomation.comnih.gov

Computational Chemistry and AI in Compound Design and Mechanism Prediction

The integration of computational chemistry with artificial intelligence (AI) and machine learning is revolutionizing drug discovery. preprints.orgresearchgate.net These technologies can predict molecular properties, simulate interactions, and generate novel chemical structures, thereby accelerating the design-build-test-learn cycle. eurekalert.orgijsea.com

For this compound, these computational approaches can be applied to:

Mechanism Prediction: AI models, trained on vast datasets of chemical reactions and biological interactions, can help predict the mechanism of action of this compound and its analogs. ijsea.comijnc.ir For instance, deep learning models could analyze the compound's structure to predict its binding affinity for various cellular targets. preprints.org

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties, such as increased potency, reduced cardiotoxicity, or improved metabolic stability. These models can explore a vast chemical space to propose structures that human chemists might not have conceived.

Predictive Modeling: Machine learning algorithms can build models that predict the activity of new derivatives before they are synthesized, based on their structural features. ijnc.ir This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.